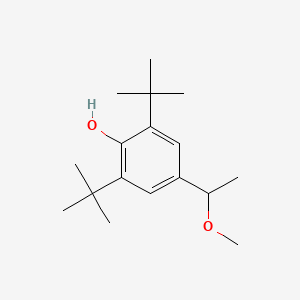

2,6-Di-tert-butyl-4-(1-methoxyethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

5456-18-8 |

|---|---|

Molecular Formula |

C17H28O2 |

Molecular Weight |

264.4 g/mol |

IUPAC Name |

2,6-ditert-butyl-4-(1-methoxyethyl)phenol |

InChI |

InChI=1S/C17H28O2/c1-11(19-8)12-9-13(16(2,3)4)15(18)14(10-12)17(5,6)7/h9-11,18H,1-8H3 |

InChI Key |

YWUVHLCPQKQMRU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Di Tert Butyl 4 1 Methoxyethyl Phenol

Historical and Contemporary Approaches to Hindered Phenol (B47542) Synthesis

The construction of the 2,6-di-tert-butylphenol (B90309) scaffold is the cornerstone for the synthesis of a vast array of derivatives, including the target compound. The primary challenge lies in achieving selective ortho-alkylation of the phenolic ring.

Alkylation Strategies for Phenolic Cores

The industrial preparation of 2,6-di-tert-butylphenol is predominantly achieved through the Friedel-Crafts alkylation of phenol with isobutene. wikipedia.org A critical aspect of this synthesis is the choice of catalyst to direct the alkylation to the positions ortho to the hydroxyl group. While conventional Brønsted acids tend to favor para-alkylation, the use of aluminum phenoxide as a catalyst selectively yields the desired 2,6-disubstituted product. wikipedia.org

The reaction proceeds as follows:

C₆H₅OH + 2 CH₂=C(CH₃)₂ → ((CH₃)₃C)₂C₆H₃OH wikipedia.org

The selectivity for ortho-alkylation is attributed to the coordination of the aluminum phenoxide catalyst with the phenolic oxygen, which directs the incoming electrophile (the tert-butyl cation generated from isobutene) to the adjacent ortho positions. Various modifications of this catalytic system have been explored to enhance yield and selectivity under milder conditions. For instance, the use of aluminum tris-(2-tert-butylphenolate) has been shown to be effective at lower temperatures and pressures. google.comresearchgate.net

Functionalization Reactions at the para-Position

With the 2,6-di-tert-butylphenol core established, the subsequent step involves the introduction of a functional group at the para-position. This position is electronically activated by the hydroxyl group and is sterically accessible. A common strategy involves electrophilic substitution reactions.

One illustrative example is the synthesis of 2,6-di-tert-butyl-4-methylphenol (butylated hydroxytoluene or BHT). A known method for its preparation involves the reaction of 2,6-di-tert-butylphenol with formaldehyde (B43269) and dimethylamine (B145610) to form the Mannich base, N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine, followed by hydrogenolysis to yield the final product. google.com This demonstrates a multi-step approach to para-functionalization.

Another relevant transformation is the introduction of a halomethyl group, which can serve as a versatile handle for further modifications. For instance, 2,6-di-tert-butyl-4-methylphenol can be brominated at the benzylic position using N-bromosuccinimide (NBS) to yield 4-bromomethyl-2,6-di-tert-butylphenol. researchgate.net This intermediate is highly reactive and can readily undergo nucleophilic substitution reactions.

Specific Synthetic Routes to 2,6-Di-tert-butyl-4-(1-methoxyethyl)phenol

While a direct, one-pot synthesis of this compound from 2,6-di-tert-butylphenol is not prominently documented, logical synthetic pathways can be devised based on established functionalization strategies for hindered phenols.

Introduction of the 1-Methoxyethyl Moiety: Direct and Indirect Methods

The introduction of the 1-methoxyethyl group at the para-position can be approached through several synthetic routes, both direct and indirect.

A plausible indirect route would commence with the acylation of 2,6-di-tert-butylphenol to introduce an acetyl group at the para-position, forming 4-acetyl-2,6-di-tert-butylphenol. This can be achieved via a Friedel-Crafts acylation reaction. The resulting ketone can then be reduced to the corresponding secondary alcohol, 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanol. Subsequent etherification of this alcohol with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base would yield the target compound, this compound.

An alternative indirect approach could involve the reaction of a suitable organometallic reagent with a para-substituted aldehyde. For instance, the Grignard reagent derived from a protected 4-bromo-2,6-di-tert-butylphenol (B72302) could react with acetaldehyde. Subsequent methylation of the resulting secondary alcohol would furnish the desired product.

A more direct, albeit potentially less selective, method could involve the reaction of 2,6-di-tert-butylphenol with methyl vinyl ether under acidic conditions. This reaction would proceed via an electrophilic attack of the protonated methyl vinyl ether at the electron-rich para-position of the phenol.

The synthesis of the key intermediate, 2,6-di-tert-butylphenol, typically involves the reaction of phenol with isobutene. wikipedia.org

| Reactant Precursors for 2,6-di-tert-butylphenol Synthesis | Reaction Conditions |

| Phenol | Catalyzed by aluminum phenoxide wikipedia.org |

| Isobutene | Elevated temperature and pressure may be required, although milder conditions are possible with specific catalysts. google.comgoogle.com |

For the subsequent para-functionalization, a variety of precursors and conditions would be employed depending on the chosen route. For the acylation route, acetyl chloride or acetic anhydride (B1165640) would be used in the presence of a Lewis acid catalyst. The reduction of the resulting ketone could be achieved using sodium borohydride (B1222165) or lithium aluminum hydride. The final methylation step would typically involve a methylating agent and a non-nucleophilic base.

Catalysis plays a pivotal role in several key transformations leading to this compound. As previously mentioned, the selective ortho-alkylation of phenol is catalyst-dependent. wikipedia.org Similarly, the Friedel-Crafts acylation of 2,6-di-tert-butylphenol would require a Lewis acid catalyst, such as aluminum chloride, to activate the acylating agent.

In the context of the direct methoxyethylation with methyl vinyl ether, an acid catalyst, either a Brønsted acid or a Lewis acid, would be essential to protonate the vinyl ether and generate the electrophilic species required for the attack on the phenolic ring. The choice of catalyst would be crucial to optimize the yield and minimize potential side reactions, such as polymerization of the vinyl ether.

Stereochemical Control in the Formation of the Chiral Center

The synthesis of this compound presents a significant challenge in controlling the stereochemistry of the chiral center at the ethyl group substituent. The creation of this stereocenter with a high degree of selectivity is crucial for isolating specific stereoisomers, which may possess distinct properties. Methodologies to achieve this control can be broadly categorized into diastereoselective and enantioselective approaches.

A plausible and strategic pathway to introduce the desired chirality commences with the synthesis of the precursor molecule, 2,6-Di-tert-butyl-4-(1-hydroxyethyl)phenol. This intermediate alcohol can then be methylated to yield the final product. The stereochemical outcome of the final product is largely determined by the stereoselective synthesis of this alcohol precursor.

Diastereoselective Synthesis Approaches

Diastereoselective strategies aim to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. In the context of synthesizing this compound, a key step would be the diastereoselective methylation of a chiral, enantiomerically enriched 2,6-Di-tert-butyl-4-(1-hydroxyethyl)phenol precursor.

The selection of the methylating agent and reaction conditions plays a pivotal role in influencing the diastereomeric ratio of the final product. While specific studies on the diastereoselective methylation of this particular substrate are not extensively documented in publicly available literature, general principles of diastereoselective synthesis can be applied. For instance, the use of bulky methylating agents in conjunction with specific catalysts could favor the formation of one diastereomer over the other due to steric hindrance.

Another strategy involves substrate-controlled diastereoselection, where the existing chiral center in the 2,6-Di-tert-butyl-4-(1-hydroxyethyl)phenol precursor directs the approach of the methylating agent. The inherent steric and electronic properties of the substrate would influence the facial selectivity of the methylation reaction.

A summary of potential diastereoselective methylation approaches is presented in the table below.

| Approach | Reagents/Conditions | Expected Outcome |

| Bulky Methylating Agents | Trimethyloxonium tetrafluoroborate (B81430) with a sterically hindered base | Increased formation of the less sterically hindered diastereomer |

| Chiral Auxiliaries | Attachment of a chiral auxiliary to the hydroxyl group, followed by methylation and removal of the auxiliary | High diastereoselectivity, but adds synthetic steps |

| Substrate-Controlled | Standard methylation conditions (e.g., methyl iodide and a base) | Diastereomeric ratio dependent on the inherent facial bias of the substrate |

Optimization of Synthetic Efficiency and Yield

Beyond stereochemical control, the optimization of synthetic pathways to maximize efficiency and yield is a critical aspect of chemical manufacturing. This involves strategies such as process intensification and the adoption of green chemistry principles.

Process Intensification and Reaction Engineering

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. mdpi.com For the synthesis of this compound and its intermediates, continuous flow chemistry offers significant advantages over traditional batch processing. nih.govacs.org

Continuous flow reactors, with their high surface-area-to-volume ratios, allow for superior heat and mass transfer. mdpi.com This enhanced control over reaction parameters can lead to higher yields, reduced reaction times, and improved safety, particularly for exothermic reactions. nih.gov The synthesis of hindered phenols and their derivatives can be adapted to continuous flow systems, potentially leading to significant improvements in process efficiency. acs.org For instance, the asymmetric hydrogenation of 2,6-di-tert-butyl-4-acetylphenol could be performed in a continuous flow setup, allowing for precise control of temperature and pressure, leading to higher enantioselectivity and throughput. rsc.org

The use of enabling technologies, such as microwave irradiation, can also dramatically accelerate reaction rates in a continuous flow setting. acs.org The methylation step to form the final ether product could potentially be intensified using such hybrid technologies.

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. researchgate.net For the synthesis of this compound, several green chemistry strategies can be implemented.

Sustainable Solvents: The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional volatile organic solvents can be replaced with greener alternatives such as water, supercritical fluids, or bio-based solvents. mdpi.comacs.orgnih.gov The development of solvent-free reaction conditions is an even more desirable goal. nih.gov For the enzymatic reduction of the ketone precursor, water is often the solvent of choice, aligning well with green chemistry principles. nih.gov

Catalysis: The use of catalysts, particularly those that are highly efficient and can be recycled, is a cornerstone of green chemistry. Asymmetric hydrogenation and biocatalysis are prime examples of catalytic methods that offer high atom economy and reduce waste. Iron-based catalysts, which are abundant and have low toxicity, are being explored for etherification reactions and could provide a more sustainable alternative to traditional reagents. acs.orgnih.govnih.govresearchgate.net

Renewable Feedstocks: While the synthesis of the aromatic core of this compound typically relies on petrochemical feedstocks, the principles of green chemistry encourage the exploration of routes from renewable resources. Research into the production of phenolic compounds from lignin, a major component of biomass, is an active area that could provide a long-term sustainable pathway for such chemicals.

By integrating these principles of stereochemical control, process intensification, and green chemistry, the synthesis of this compound can be approached in a manner that is not only efficient and high-yielding but also environmentally responsible.

Mechanistic Studies of Chemical Reactivity and Transformations

Free Radical Scavenging Mechanisms of 2,6-Di-tert-butyl-4-(1-methoxyethyl)phenol

As a hindered phenol (B47542), this compound is an effective free radical scavenger, a property crucial for its role as an antioxidant. vinatiorganics.comnih.gov Its primary mechanisms for neutralizing free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govmdpi.com

The principal mechanism by which hindered phenols scavenge peroxyl and other oxygen-centered radicals is through Hydrogen Atom Transfer (HAT). cmu.edu In this process, the phenolic hydroxyl group donates its hydrogen atom to a radical species, thereby neutralizing it and forming a stable, resonance-delocalized phenoxyl radical. vinatiorganics.comcmu.edu

The rate of the HAT reaction is a critical indicator of antioxidant activity and is influenced by the bond dissociation enthalpy (BDE) of the phenolic O-H bond. nih.gov For hindered phenols, the steric hindrance provided by the tert-butyl groups enhances the stability of the resulting phenoxyl radical, which in turn affects the kinetics and thermodynamics of the HAT process. nih.gov

Kinetic studies on structurally similar 2,6-di-tert-butyl-4-substituted phenols provide insight into the reactivity of the target compound. The rate constants for hydrogen atom transfer are significantly affected by the nature of the para-substituent. acs.org

Table 1: Kinetic Data for Hydrogen Atom Transfer from para-Substituted 2,6-Di-tert-butylphenols (p-X-DTBP) to a Cupric-Superoxo Complex acs.orgnih.gov

| para-Substituent (X) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| OMe | 23 |

| Me | 1.1 |

| Et | 0.93 |

| iPr | 0.52 |

| tBu | 0.23 |

This data illustrates the electronic effect of the para-substituent on the HAT rate. Electron-donating groups like methoxy (B1213986) (OMe) increase the reaction rate.

The thermodynamics of the HAT reaction are governed by the O-H bond dissociation free energy (BDFE). Phenols with lower BDFEs are generally more effective hydrogen atom donors. nih.gov The BDFE for various 2,6-di-tert-butyl-4-substituted phenols typically ranges from 73 to 81 kcal/mol, indicating their potency as radical scavengers. nih.gov

An alternative, though often less favored, pathway for radical scavenging by phenols is the Single Electron Transfer (SET) mechanism. mdpi.com This process involves the transfer of an electron from the phenol to the free radical, forming a radical cation from the phenol and an anion from the radical. This is often followed by proton transfer (a process sometimes referred to as SET-PT). acs.org The SET mechanism is more prevalent in polar solvents and for phenols with low ionization potentials. mdpi.comresearchgate.net

Oxidation Chemistry of the Phenolic Hydroxyl Group

The oxidation of the phenolic hydroxyl group in this compound is a central aspect of its chemistry, leading to the formation of phenoxyl radicals and subsequent reaction products.

One-electron oxidation of this compound, either through reaction with free radicals or with chemical oxidants like potassium ferricyanide (B76249) or lead dioxide, generates the corresponding 2,6-di-tert-butyl-4-(1-methoxyethyl)phenoxyl radical. nih.govacs.orgrsc.org Due to the steric shielding by the ortho tert-butyl groups, this phenoxyl radical is relatively stable and persistent, which allows for its characterization using techniques like Electron Spin Resonance (ESR) spectroscopy. nih.govnih.gov

ESR spectroscopy provides detailed information about the electronic structure of the phenoxyl radical, revealing the delocalization of the unpaired electron across the aromatic ring. nih.gov The hyperfine coupling constants obtained from ESR spectra are characteristic of the interactions between the unpaired electron and the magnetic nuclei within the radical. nih.gov

While sterically hindered phenoxyl radicals are persistent, they can undergo further reactions, particularly at higher concentrations. iaea.org The most common follow-up reaction is dimerization. acs.org The coupling can occur through C-C or C-O bond formation. For many 2,6-di-tert-butyl-4-substituted phenoxyl radicals, C-C coupling at the para position is a significant pathway, leading to the formation of diphenoquinones if the para-substituent is a hydrogen or can be eliminated. sid.irresearchgate.net

However, with a non-leaving group at the C4 position, such as the 1-methoxyethyl group, other dimerization pathways become more likely. These can include ortho-para or ortho-ortho C-C coupling, or C-O coupling to form dimeric ethers. iaea.org The specific products formed depend on the reaction conditions and the nature of the para-substituent. nih.govchim.it In some cases, the initial dimerization products can undergo further reactions, leading to the formation of oligomers.

Reactivity of the 1-Methoxyethyl Side Chain

The presence of the methoxy group makes the side chain an ether. Benzylic ethers can undergo specific chemical transformations. organic-chemistry.org For instance, the C-O bond of the ether can be cleaved under certain acidic or reductive conditions. organic-chemistry.org Furthermore, the benzylic hydrogen atom can be susceptible to abstraction, initiating radical reactions at the side chain.

Studies on similar compounds, such as 2,6-di-tert-butyl-4-(methoxymethyl)phenol, indicate that the benzylic position is reactive. nih.govresearchgate.net For example, the related 4-bromomethyl derivative is highly reactive towards nucleophiles. nih.gov This suggests that the benzylic carbon of the 1-methoxyethyl group in the title compound could be a site for nucleophilic substitution reactions under appropriate conditions. Additionally, oxidation reactions can occur at the benzylic position, potentially leading to the formation of a ketone if the methoxy group is cleaved. libretexts.org

Cleavage and Functional Group Interconversion Reactions

The primary sites for cleavage and interconversion reactions in this compound are the C-O bonds of the ether linkage at the benzylic position. The bulky tert-butyl groups flanking the phenolic hydroxyl group render it sterically hindered and generally unreactive to typical derivatization, focusing the reactivity on the para-substituent.

Several pathways for the cleavage of the benzylic ether are mechanistically plausible:

Acid-Catalyzed Cleavage : In the presence of strong acids with nucleophilic conjugate bases, such as hydrogen bromide (HBr) or hydrogen iodide (HI), the ether oxygen can be protonated, forming a good leaving group (methanol). libretexts.org The departure of methanol (B129727) is facilitated by the formation of a relatively stable secondary benzylic carbocation. This carbocation is then captured by the halide nucleophile. This reaction proceeds through an SN1 mechanism. libretexts.org

Hydrogenolysis : A common method for cleaving benzylic ethers is catalytic hydrogenolysis. youtube.com This reaction involves hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). The process results in the cleavage of the benzylic C-O bond, yielding 2,6-di-tert-butyl-4-ethylphenol (B146436) and methanol.

Oxidative Cleavage : Certain oxidizing agents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), are known to cleave benzylic ethers, particularly those on electron-rich aromatic rings. organic-chemistry.orgnih.gov

Functional group interconversion can also be envisioned. For instance, under dehydrating conditions (e.g., strong acid and heat), the molecule could undergo elimination. This would likely proceed via the intermediate alcohol, 2,6-di-tert-butyl-4-(1-hydroxyethyl)phenol, to form 2,6-di-tert-butyl-4-vinylphenol. The synthesis of this vinylphenol derivative from the corresponding α-hydroxyethyl precursor has been documented. prepchem.com

| Reaction Type | Reagents | Primary Product | Mechanism |

|---|---|---|---|

| Acid-Catalyzed Cleavage | HBr or HI | 2,6-Di-tert-butyl-4-(1-bromoethyl)phenol | SN1 |

| Hydrogenolysis | H₂, Pd/C | 2,6-Di-tert-butyl-4-ethylphenol | Catalytic Reduction |

| Elimination | Acid, Heat | 2,6-Di-tert-butyl-4-vinylphenol | E1 (via alcohol intermediate) |

Role of the Ether Linkage in Oxidative Processes

In oxidative processes, the defining feature of this compound is the phenolic hydroxyl group, which acts as a potent antioxidant. The primary mechanistic step involves the donation of the phenolic hydrogen atom to a free radical (ROO•), quenching the radical and forming a phenoxyl radical. partinchem.comuvabsorber.com

The ether linkage itself is not the primary site of oxidation. Its role is primarily electronic and steric. The 4-(1-methoxyethyl) group is an electron-donating group, which helps to stabilize the resulting phenoxyl radical through inductive and hyperconjugative effects. This stabilization is crucial for the antioxidant efficacy of the molecule, as a more stable phenoxyl radical is less likely to initiate new oxidation chains.

The phenoxyl radical is exceptionally stable due to two key factors:

Steric Hindrance : The two bulky tert-butyl groups at the ortho positions physically shield the radical oxygen, preventing it from participating in propagation reactions or undergoing rapid dimerization. nih.gov

Resonance Delocalization : The unpaired electron is delocalized into the aromatic π-system, spreading the radical character over the ortho and para positions.

Once formed, this stabilized phenoxyl radical can undergo further reactions, such as coupling with another radical to terminate an oxidative chain or, under certain conditions, dimerization to form products like 4,4'-bis(2,6-di-tert-butylphenol) derivatives. researchgate.net Studies on other 4-alkyl-2,6-di-tert-butylphenols show that oxidation can lead to the formation of quinones and diphenoquinones, indicating the phenoxyl radical is a key intermediate to various oxidation products. researchgate.netacs.org

Electrophilic and Nucleophilic Reactions of the Aromatic Ring

The aromatic ring of this compound is highly resistant to further substitution reactions due to profound steric hindrance.

Electrophilic Aromatic Substitution (EAS) : The hydroxyl group is a powerful activating, ortho, para-directing group, and the alkyl substituents further enrich the ring with electron density, making it theoretically susceptible to EAS. byjus.comucalgary.ca However, in this specific molecule, the ortho positions (2 and 6) are completely blocked by the large tert-butyl groups. The para position (4) is already occupied by the 1-methoxyethyl group. The remaining meta positions (3 and 5) are sterically shielded by the adjacent tert-butyl groups. Consequently, electrophilic attack on the aromatic ring is mechanistically and sterically improbable under standard conditions. libretexts.org

Nucleophilic Aromatic Substitution (NAS) : This class of reaction requires an electron-deficient aromatic ring, typically substituted with strong electron-withdrawing groups. As the phenol ring in this compound is highly electron-rich, nucleophilic aromatic substitution is not a viable reaction pathway.

Mechanistic Insights into Polymerization Inhibition and Retardation

The primary application of hindered phenols like this compound is as inhibitors or retarders for radical polymerization. Their mechanism of action is centered on scavenging the radical species that propagate the polymer chain. uvabsorber.com

The inhibition process occurs via a chain transfer mechanism:

Hydrogen Abstraction : The phenolic antioxidant (ArOH) intercepts a propagating polymer radical (P•). The phenol donates its weakly bound hydroxyl hydrogen to the radical, terminating the growing polymer chain and forming a stable phenoxyl radical (ArO•). mdpi.com

P• + ArOH → PH + ArO•

Radical Termination : The newly formed phenoxyl radical (ArO•) is too stable and sterically hindered to initiate a new polymer chain. Instead, it acts as a sink for other radicals, typically by combining with a second propagating radical (P•) to form a non-radical, stable ether product, effectively terminating two radical chains. partinchem.comresearchgate.net

P• + ArO• → POAr

The efficiency of a phenolic inhibitor is critically dependent on the Bond Dissociation Enthalpy (BDE) of its O-H bond. A lower BDE facilitates a faster rate of hydrogen donation to the propagating radical. pan.olsztyn.pl The BDE is influenced by the substituents on the aromatic ring. Electron-donating groups at the para position stabilize the resulting phenoxyl radical, thereby weakening the O-H bond and lowering its BDE. mdpi.com The 4-(1-methoxyethyl) group in the title compound is electron-donating, suggesting it would have a lower O-H BDE compared to unsubstituted 2,6-di-tert-butylphenol (B90309), making it a highly effective polymerization inhibitor.

| Compound | Para-Substituent | BDE (kcal/mol) |

|---|---|---|

| Phenol | -H | 87.5 |

| p-Cresol | -CH₃ | 85.5 |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | -CH₃ | 81.2 |

| This compound | -CH(OCH₃)CH₃ | Estimated < 81.2 |

Advanced Spectroscopic and Structural Characterization of 2,6 Di Tert Butyl 4 1 Methoxyethyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy would be the cornerstone for the complete structural assignment of 2,6-Di-tert-butyl-4-(1-methoxyethyl)phenol. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

¹H NMR: The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The two tert-butyl groups would likely appear as a sharp singlet, integrating to 18 protons. The aromatic protons on the phenol (B47542) ring would present as a singlet, integrating to 2 protons, due to the symmetrical substitution pattern. The methoxy (B1213986) group would also produce a singlet, integrating to 3 protons. The ethylidene protons (-CH(OCH₃)CH₃) would give rise to a quartet and a doublet, respectively, showing characteristic scalar coupling. The phenolic hydroxyl proton would appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. Distinct signals would be expected for the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, the aromatic carbons, the methoxy carbon, and the carbons of the 1-methoxyethyl substituent.

2D NMR: To confirm the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton scalar couplings, for instance, confirming the coupling between the methine and methyl protons of the 1-methoxyethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity between the 1-methoxyethyl group and the aromatic ring, as well as the positions of the tert-butyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. For example, NOE correlations would be expected between the protons of the tert-butyl groups and the adjacent aromatic protons.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Please note that these are estimated values based on analogous structures and would require experimental verification.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | - | ~153 |

| 2, 6 | - | ~136 |

| 3, 5 | ~7.1 | ~125 |

| 4 | - | ~138 |

| 7 | ~4.3 (q) | ~78 |

| 8 | ~1.4 (d) | ~22 |

| 9 | ~3.2 (s) | ~56 |

| 10, 11 | - | ~34 |

| 12, 13 | ~1.4 (s) | ~30 |

| OH | variable | - |

This is a hypothetical data table. Actual experimental values may differ.

Stereochemical Assignment through Chiral NMR Shift Reagents

Since the 1-methoxyethyl group contains a stereocenter, this compound can exist as a pair of enantiomers. Chiral NMR shift reagents, such as lanthanide complexes (e.g., Eu(hfc)₃ or Pr(hfc)₃), could be employed to resolve the signals of the two enantiomers in the NMR spectrum. The chiral reagent forms diastereomeric complexes with the enantiomers, leading to different chemical shifts for corresponding protons and carbons. This would allow for the determination of enantiomeric excess in a chiral sample.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, would provide valuable information about the functional groups present in the molecule and serve as a unique molecular fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. A strong, broad band in the region of 3650-3600 cm⁻¹ would be indicative of the sterically hindered O-H stretching vibration of the phenolic hydroxyl group. C-H stretching vibrations of the alkyl groups (tert-butyl and ethyl) would appear in the 3000-2850 cm⁻¹ region. Aromatic C-H stretching vibrations would likely be observed around 3100-3000 cm⁻¹. The C-O stretching vibrations of the phenol and the ether linkage would be expected in the 1260-1000 cm⁻¹ region. Aromatic C=C stretching vibrations would give rise to bands in the 1600-1450 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FTIR. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric stretching of the C-C bonds of the aromatic ring would be expected to produce a strong band. The C-H bending and stretching vibrations of the alkyl groups would also be observable. The non-polar nature of many of the bonds in the molecule would lead to strong Raman signals for these vibrations.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

HRMS would be a critical tool for confirming the molecular formula of this compound and for gaining insights into its fragmentation pathways. The high-resolution measurement of the molecular ion peak would allow for the unambiguous determination of the elemental composition, C₁₇H₂₈O₂.

The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for hindered phenols include the loss of a methyl group from a tert-butyl substituent (M-15) and the loss of the entire tert-butyl group (M-57). The cleavage of the C-O bond of the methoxy group and fragmentation of the 1-methoxyethyl side chain would also be expected, providing further structural confirmation.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction (XRD) is an indispensable technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the crystalline solid, detailed information about the arrangement of atoms, bond lengths, and bond angles can be obtained.

Single Crystal X-ray Crystallography of the Compound and its Derivatives

The crystallographic data for 2,6-Di-tert-butyl-4-(methoxymethyl)phenol is summarized in the interactive table below. The structure was determined at 294 K using Mo Kα radiation. nih.govresearchgate.net Of particular note is the presence of two independent molecules within the asymmetric unit, with the methoxy group in each molecule exhibiting disorder. nih.govresearchgate.net This suggests potential conformational flexibility in the solid state.

| Parameter | Value |

|---|---|

| Chemical Formula | C16H26O2 |

| Formula Weight | 250.37 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.240 (3) |

| b (Å) | 18.012 (3) |

| c (Å) | 13.677 (3) |

| β (°) | 118.603 (3) |

| Volume (ų) | 3079.7 (10) |

| Z | 8 |

| Temperature (K) | 294 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (Mg m⁻³) | 1.080 |

Powder X-ray Diffraction for Polymorphic Forms

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and analyzing polymorphic forms of a compound. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly impact the physical and chemical properties of a compound, including its solubility, stability, and melting point.

Currently, there are no specific studies in the published literature detailing the powder X-ray diffraction analysis of this compound or the identification of its potential polymorphic forms. However, based on studies of other phenol derivatives, it is conceivable that this compound could exhibit polymorphism under different crystallization conditions. A typical PXRD analysis would involve scanning a powdered sample of the compound with X-rays over a range of 2θ angles and recording the diffraction pattern. The resulting diffractogram, a plot of intensity versus 2θ, would serve as a unique fingerprint for the crystalline form. The presence of different peak positions and/or intensities in samples crystallized from different solvents or under different thermal treatments would indicate the existence of multiple polymorphs.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. For a sterically hindered phenol like this compound, EPR spectroscopy is an invaluable tool for studying the formation and stability of its corresponding phenoxyl radical.

Upon oxidation, which can be induced chemically or photochemically, this compound is expected to form a stable phenoxyl radical. The steric hindrance provided by the two tert-butyl groups at the ortho positions significantly stabilizes the radical by preventing dimerization and other decay reactions.

While no specific EPR data for the 2,6-Di-tert-butyl-4-(1-methoxyethyl)phenoxyl radical has been reported, studies on other 2,6-di-tert-butyl-substituted phenoxyl radicals provide a basis for predicting its spectral characteristics. The EPR spectrum of such a radical would be characterized by a specific g-value and hyperfine coupling constants arising from the interaction of the unpaired electron with magnetic nuclei in the molecule, primarily the protons of the aromatic ring and the substituent at the para position.

The expected hyperfine coupling would be most significant with the meta-protons of the phenyl ring. The protons of the 1-methoxyethyl group at the para-position would also exhibit hyperfine coupling, providing valuable information about the distribution of the unpaired electron spin density within the molecule. The magnitude of these couplings would be indicative of the extent of delocalization of the radical electron onto the substituent.

A hypothetical data table for the EPR parameters of the 2,6-Di-tert-butyl-4-(1-methoxyethyl)phenoxyl radical is presented below, based on typical values for similar phenoxyl radicals.

| Parameter | Expected Value Range |

|---|---|

| g-value | 2.0040 - 2.0060 |

| a(Hmeta) (Gauss) | 1.5 - 2.0 |

| a(Hα of ethyl) (Gauss) | Variable, expected to be small |

| a(Hβ of methyl) (Gauss) | Variable, expected to be small |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies of Phenol (B47542) and Phenoxyl Radical Energetics

No specific Density Functional Theory (DFT) studies detailing the energetics of 2,6-Di-tert-butyl-4-(1-methoxyethyl)phenol and its corresponding phenoxyl radical were found in the surveyed literature. Such studies would be crucial for understanding its antioxidant activity, specifically by calculating bond dissociation enthalpies (BDE), ionization potentials (IP), and electron affinities (EA). This information is fundamental to predicting its efficacy as a radical scavenger.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Solvent Effects on Conformation and Reactivity

There is a lack of published molecular dynamics (MD) simulations investigating the influence of different solvents on the conformation and reactivity of this compound. MD simulations would offer a dynamic perspective on how the solvent environment affects the orientation of the tert-butyl and methoxyethyl groups, which in turn could influence its accessibility and reactivity.

Interactions with Polymer Chains and Substrates

No specific research was identified that details the interactions of this compound with polymer chains or other substrates through MD simulations. As hindered phenols are often used as stabilizers in polymers, understanding these interactions at a molecular level is critical for designing more effective antioxidant systems.

Reaction Pathway Modeling and Transition State Characterization

Investigations into the reaction pathways of this compound, including the characterization of transition states for its reactions (e.g., with free radicals), appear to be absent from the scientific literature. Modeling these pathways would provide a mechanistic understanding of its antioxidant action and potential degradation products.

Structure-Property Relationships Derived from Theoretical Models

Theoretical and computational chemistry provides a powerful lens for understanding the relationship between the molecular structure of this compound and its chemical properties. While specific computational studies exclusively targeting this molecule are not prevalent in the literature, a substantial body of research on analogous hindered phenols allows for the establishment of well-founded structure-property relationships. Methods such as Density Functional Theory (DFT) are frequently employed to elucidate the electronic structure, reactivity, and antioxidant potential of this class of compounds. researchgate.netnih.gov

The primary function of hindered phenols like this compound is often related to their antioxidant activity, which is their ability to scavenge free radicals. Theoretical models are crucial in predicting this activity by calculating several key molecular descriptors. The core principle of their antioxidant action involves the donation of the hydrogen atom from the phenolic hydroxyl (-OH) group to a free radical, thereby neutralizing it. The efficiency of this process is intrinsically linked to the molecule's structural and electronic characteristics.

Key Molecular Descriptors and Their Implications:

Theoretical calculations provide quantitative values for descriptors that correlate with antioxidant efficacy. The main mechanisms of radical scavenging by phenolic compounds are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). frontiersin.orgnih.gov Computational models help determine the preferred pathway and the molecule's potency.

Bond Dissociation Enthalpy (BDE): The O-H bond dissociation enthalpy is a primary indicator of antioxidant activity via the HAT mechanism. It represents the energy required to break the O-H bond homolytically. A lower BDE value indicates that the hydrogen atom can be more easily donated, suggesting a higher antioxidant potential. researchgate.net The bulky tert-butyl groups at the ortho positions (2 and 6) to the hydroxyl group in this compound exert a significant steric and electronic influence. This steric hindrance helps to stabilize the resulting phenoxyl radical, which in turn lowers the O-H BDE. rsc.org

Ionization Potential (IP): The ionization potential relates to the energy required to remove an electron from the molecule, which is central to the SET mechanism. A lower IP facilitates the donation of an electron to a radical species. Computational methods can accurately predict IP values, offering insight into the molecule's capacity to act as an antioxidant through electron transfer. researchgate.netunibo.it

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. nih.gov The HOMO energy (EHOMO) is directly related to the ionization potential and reflects the molecule's electron-donating ability. A higher EHOMO value suggests that the molecule is a better electron donor and thus a more potent antioxidant. nih.gov The LUMO energy (ELUMO) relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. nih.gov For hindered phenols, the HOMO is typically localized on the phenol ring and the oxygen atom, confirming their role as electron-rich systems capable of donating electrons or hydrogen atoms. nih.gov

Influence of Substituents:

The specific substituents on the phenolic ring are critical in modulating these properties.

2,6-Di-tert-butyl Groups: These bulky groups are paramount. They provide significant steric shielding to the hydroxyl group and the resulting phenoxyl radical. This shielding prevents the radical from participating in unwanted secondary reactions and enhances its stability, which is a key feature of an effective antioxidant. rsc.org Computationally, this stability is reflected in a lower O-H BDE.

4-(1-methoxyethyl) Group: The substituent at the para-position (position 4) also plays a crucial role. The 1-methoxyethyl group is generally considered to be an electron-donating group. Electron-donating groups increase the electron density on the phenolic ring, which tends to raise the HOMO energy and lower the BDE and IP. mdpi.com This electronic effect enhances the molecule's ability to donate a hydrogen atom or an electron, thereby increasing its predicted antioxidant activity.

Predicted Properties from Theoretical Models:

Based on the extensive theoretical work on analogous 2,6-di-tert-butylphenol (B90309) derivatives, a clear structure-property relationship can be inferred for this compound. The combination of steric hindrance from the tert-butyl groups and the electronic effect of the para-substituent is expected to make it an effective radical scavenger.

Below is a table of representative computational data for structurally similar hindered phenols, illustrating the typical range of values for key antioxidant descriptors calculated using DFT methods.

Interactive Data Table: Calculated Properties of Analogous Hindered Phenols

| Compound Name | O-H BDE (kcal/mol) | Ionization Potential (eV) | EHOMO (eV) | ELUMO (eV) |

| 2,6-Di-tert-butylphenol | 81.3 | 8.21 | -6.15 | 0.98 |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | 80.5 | 8.05 | -5.98 | 1.02 |

| 2,6-Di-tert-butyl-4-ethylphenol (B146436) | 80.4 | 8.02 | -5.95 | 1.05 |

| 2,6-Di-tert-butyl-4-methoxyphenol | 78.2 | 7.85 | -5.75 | 1.10 |

Note: The values presented are representative and sourced from various computational studies on hindered phenols. They are intended to illustrate the relative effects of substituents and are not specific experimental or calculated values for this compound.

Applications in Materials Science and Polymer Stabilization

Role as an Antioxidant and Stabilizer in Polymeric Materials

Hindered phenolic antioxidants are essential additives in the polymer industry, safeguarding materials from degradation caused by heat, light, and atmospheric oxygen. This protection is vital during high-temperature processing and for ensuring the long-term durability of the final products.

Thermal-Oxidative Stability of Polyolefins and Engineering Plastics

2,6-Di-tert-butyl-4-(1-methoxyethyl)phenol is utilized to enhance the thermal-oxidative stability of a wide range of polymers, including polyolefins like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), as well as various engineering plastics. The antioxidant mechanism of hindered phenols involves the donation of a hydrogen atom from the phenolic hydroxyl group to terminate the chain reactions initiated by free radicals. The bulky tert-butyl groups at the ortho positions of the phenolic ring provide steric hindrance, which stabilizes the resulting phenoxyl radical and prevents it from initiating new degradation chains.

Table 1: Illustrative Oxidative Induction Time (OIT) of Polypropylene with Various Hindered Phenolic Antioxidants at 200°C This table is based on general performance data for hindered phenolic antioxidants and does not represent specific data for this compound.

| Antioxidant Type | Concentration (wt%) | OIT (minutes) |

|---|---|---|

| Unstabilized PP | 0 | < 1 |

| Hindered Phenol (B47542) A | 0.1 | 15 - 25 |

| Hindered Phenol B | 0.1 | 20 - 35 |

Higher OIT values correspond to greater thermal-oxidative stability. The performance of a specific antioxidant is influenced by factors such as its molecular weight, volatility, and solubility within the polymer matrix.

Photo-Oxidative Degradation Prevention (UV Stabilization)

In addition to thermal degradation, many polymers are susceptible to photo-oxidative degradation upon exposure to ultraviolet (UV) radiation. This process can lead to discoloration, embrittlement, and loss of mechanical properties. While the primary role of this compound is as a thermal antioxidant, hindered phenols can also contribute to UV stabilization. They function by scavenging free radicals generated during photo-oxidation.

For comprehensive UV protection, hindered phenols are often used in conjunction with other UV stabilizers, such as hindered amine light stabilizers (HALS) and UV absorbers. This combination provides a synergistic effect, offering broader protection against different degradation mechanisms.

Stabilization of Industrial Oils and Lubricants

Industrial oils and lubricants are subjected to harsh operating conditions, including high temperatures and exposure to oxygen, which can lead to oxidative degradation. This degradation results in the formation of sludge, varnish, and corrosive byproducts, ultimately compromising the performance and lifespan of the lubricant and the machinery it protects.

Hindered phenolic antioxidants like this compound are added to these formulations to inhibit oxidation. mdpi.com By neutralizing free radicals, they prevent the propagation of oxidation chain reactions, thereby extending the service life of the lubricant and protecting equipment from wear and corrosion. vinatiorganics.com The effectiveness of these antioxidants in lubricants is often assessed by measuring the change in viscosity, acid number, and the formation of insoluble deposits over time under accelerated aging conditions.

Advanced Polymer Additive Design

The performance of antioxidants can be significantly enhanced through strategic formulation and an understanding of their interactions with other additives and the polymer matrix.

Synergistic Effects with Co-stabilizers and Other Additives

A common practice in polymer stabilization is the use of synergistic blends of antioxidants. adeka-pa.eu this compound, as a primary antioxidant (radical scavenger), is often combined with secondary antioxidants, such as phosphites and thioethers. amfine.com Secondary antioxidants function by decomposing hydroperoxides, which are unstable intermediates in the oxidation process, into non-radical, stable products.

This combination of primary and secondary antioxidants provides a more comprehensive stabilization system. The primary antioxidant interrupts the free-radical chain reactions, while the secondary antioxidant eliminates the hydroperoxides that could otherwise decompose to form new radicals. This synergistic interaction leads to a greater level of stability than would be achieved by using either type of antioxidant alone. mmu.ac.uk

Table 2: Example of Synergistic Effect of Phenolic Antioxidant and Phosphite Stabilizer in Polypropylene This table illustrates a general synergistic effect and is not based on specific data for this compound.

| Additive System | Melt Flow Index (g/10 min) - After Multiple Extrusions |

|---|---|

| Unstabilized PP | 25.0 |

| Phenolic Antioxidant (0.1%) | 12.5 |

| Phosphite Stabilizer (0.1%) | 15.0 |

A lower Melt Flow Index (MFI) indicates less degradation and better preservation of the polymer's molecular weight, demonstrating the enhanced stability provided by the synergistic blend.

Synthesis and Characterization of Derivatives and Analogues of 2,6 Di Tert Butyl 4 1 Methoxyethyl Phenol

Modifications to the 1-Methoxyethyl Side Chain

The 1-methoxyethyl group at the para-position is a key determinant of the molecule's polarity and reactivity. Synthetic strategies targeting this side chain allow for fine-tuning of the antioxidant's properties.

The methoxy (B1213986) group can be readily replaced by other alkoxy moieties to modulate the compound's lipophilicity and steric profile. A common synthetic route to such analogues involves the preparation of a common intermediate, 2,6-di-tert-butyl-4-(1-chloroethyl)phenol. This precursor can be synthesized from 2,6-di-tert-butyl-4-(1-hydroxyethyl)phenol, which itself is an intermediate in the synthesis of 2,6-di-tert-butyl-4-vinylphenol. prepchem.com

The subsequent reaction of the chloroethyl intermediate with various alcohols or sodium alkoxides via nucleophilic substitution yields a homologous series of 4-(1-alkoxyethyl)phenols. For instance, using ethanol (B145695) or propanol (B110389) would yield the corresponding ethoxy and propoxy derivatives. This approach is analogous to the synthesis of 2,6-di-tert-butyl-4-(methoxymethyl)phenol, which is prepared from its bromomethyl precursor and methanol (B129727). googleapis.com Altering the length and branching of the alkoxy chain can influence the molecule's solubility in different polymer matrices and its volatility.

| Alkoxy Moiety (R in -OR) | Resulting Compound Name | Anticipated Change in Properties |

|---|---|---|

| Methoxy (-OCH₃) | 2,6-Di-tert-butyl-4-(1-methoxyethyl)phenol | Baseline |

| Ethoxy (-OCH₂CH₃) | 2,6-Di-tert-butyl-4-(1-ethoxyethyl)phenol | Slight increase in lipophilicity and molecular weight. |

| Propoxy (-O(CH₂)₂CH₃) | 2,6-Di-tert-butyl-4-(1-propoxyethyl)phenol | Moderate increase in lipophilicity; potential for improved oil solubility. |

| Isopropoxy (-OCH(CH₃)₂) | 2,6-Di-tert-butyl-4-(1-isopropoxyethyl)phenol | Increased steric bulk near the ether linkage compared to propoxy. |

| Butoxy (-O(CH₂)₃CH₃) | 2,6-Di-tert-butyl-4-(1-butoxyethyl)phenol | Significant increase in lipophilicity and reduced volatility. |

Modification of the ethyl backbone of the side chain provides another avenue for creating structural diversity. This can involve extending the chain length, introducing branching, or incorporating other functional groups. For example, analogues with longer alkyl chains at the para-position can be synthesized. Research has demonstrated the successful synthesis of 2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol by reacting 2,6-di-tert-butylphenol (B90309) with allyl alcohol. researchgate.net This illustrates a method for adding a three-carbon chain with a terminal hydroxyl group, which can serve as a handle for further functionalization, such as esterification to produce multifunctional antioxidants. Such modifications can enhance compatibility with specific polymers and reduce migration due to increased molecular weight.

Introduction of Additional Functionalities to the Phenolic Ring

Introducing new functional groups directly onto the phenolic ring, while challenging due to the steric hindrance from the tert-butyl groups, can impart novel properties. Electrophilic aromatic substitution reactions are typically directed to the para-position if it is unsubstituted, or to the remaining ortho-position if available. In the case of 2,6-disubstituted phenols, further substitution is limited. However, functional groups can be introduced at the para-position prior to or instead of the 1-methoxyethyl group.

A notable example is the synthesis of 2,6-di-tert-butyl-4-aminophenol. This is achieved through the nitrosation of 2,6-di-tert-butylphenol at the para-position to yield 2,6-di-tert-butyl-4-nitrosophenol, which is subsequently reduced to the corresponding aminophenol. google.com The introduction of an amino group provides a site for further derivatization and can influence the antioxidant mechanism.

Systematic Variation of Alkyl Substituents on the Phenolic Core

The two tert-butyl groups at the ortho-positions are fundamental to the antioxidant activity of hindered phenols, as they sterically protect the hydroxyl group and stabilize the resulting phenoxyl radical. vinatiorganics.com Systematic variation of these groups allows for a deeper understanding of their role.

Studies comparing phenols with different ortho-alkyl groups (e.g., methyl, ethyl, isopropyl, and tert-butyl) reveal significant differences in their antioxidant efficacy. Molecular mechanics calculations show a substantial increase in steric energy and repulsion as the size of the ortho-substituent increases, with the tert-butyl derivative having the highest steric energy. rsc.org Interestingly, maximum antioxidant activity is not always correlated with maximum steric bulk. Substituents with an α-hydrogen, such as isopropyl, can participate in secondary antioxidant mechanisms by regenerating the parent phenol (B47542), an activity not possible for the tert-butyl group which lacks α-hydrogens. osti.govsci-hub.ru For instance, 2,6-diisopropyl-4-methylphenol (B1615083) has been shown to have a higher antioxidation activity than an equivalent amount of Butylated Hydroxytoluene (BHT). osti.gov This highlights the complex relationship between steric hindrance and the chemical reactivity of the ortho-substituents.

Structure-Activity Relationship (SAR) Studies for Material Performance

SAR studies are crucial for designing next-generation antioxidants with superior performance. These studies correlate specific structural features of the phenol derivatives with their effectiveness in preventing oxidative degradation in materials.

The antioxidant efficiency of a hindered phenol is primarily governed by the ease with which it can donate its phenolic hydrogen atom to a peroxy radical, and the stability of the resulting phenoxyl radical.

Effect of the Para-Substituent: The electronic nature of the substituent at the 4-position has a profound impact on the O-H Bond Dissociation Enthalpy (BDE). Electron-donating groups (EDGs) increase the electron density on the phenolic oxygen, weaken the O-H bond, lower the BDE, and thus increase the rate of hydrogen atom transfer to radicals. researchgate.netnih.gov The 1-methoxyethyl group is an EDG. Altering its structure, for example by changing the alkoxy moiety (as discussed in 7.1.1), would subtly modulate this electronic effect. The significant influence of a para-substituent is demonstrated by comparing Butylated Hydroxytoluene (BHT, 4-methyl) with an analogous compound containing a 4-methoxy group (a stronger EDG), which was found to be 94% more efficient as an antioxidant. phantomplastics.com

Effect of Ortho-Substituents: The primary role of bulky ortho-alkyl groups like tert-butyl is to provide steric shielding for the hydroxyl group and to stabilize the phenoxyl radical once formed. This hindrance prevents the radical from participating in undesirable side reactions, such as dimerization, thereby increasing its lifetime and allowing it to terminate multiple radical chains. rsc.org

Computational studies have provided quantitative insight into these relationships. The potential hydrogen-donating capacities, expressed as Bond Dissociation Free Energy (ΔG°), for a series of 2,6-di-tert-butyl-4-substituted phenols have been calculated. nih.gov Lower ΔG° values indicate a weaker O-H bond and better potential antioxidant capacity.

| Para-Substituent (R) | Compound Name | ΔG°(O-H) (kcal/mol) | Relative H-Donating Activity |

|---|---|---|---|

| -OCH₃ | 2,6-Di-tert-butyl-4-methoxyphenol | 72.70 | Highest |

| -NHCOCH₃ | N-(3,5-Di-tert-butyl-4-hydroxyphenyl)acetamide | 75.20 | High |

| -CH₃ | 2,6-Di-tert-butyl-4-methylphenol (BHT) | 75.90 | Medium-High |

| -C(CH₃)₃ | 2,4,6-Tri-tert-butylphenol | 76.60 | Medium |

| -H | 2,6-Di-tert-butylphenol | 77.00 | Medium-Low |

| -CN | 4-Cyano-2,6-di-tert-butylphenol | 79.40 | Lowest |

As the data indicates, strong electron-donating groups like methoxy significantly lower the energy required to break the O-H bond compared to electron-withdrawing groups like cyano, thereby enhancing the intrinsic antioxidant activity. The 1-methoxyethyl group of the title compound would be expected to confer an antioxidant activity comparable to or slightly better than the 4-methyl analogue (BHT), positioning it as an effective radical scavenger.

Impact of Steric and Electronic Factors on Stabilizer Activity

The efficacy of hindered phenolic antioxidants, a class to which this compound belongs, is intricately governed by a combination of steric and electronic factors. These factors directly influence the molecule's ability to neutralize free radicals, thereby determining its stabilizer activity. The key structural features are the bulky tert-butyl groups at the ortho positions (C2 and C6) and the nature of the substituent at the para position (C4) relative to the hydroxyl group.

Steric Effects:

The defining characteristic of this class of antioxidants is the significant steric hindrance provided by the two tert-butyl groups flanking the phenolic hydroxyl group. This steric shield plays a crucial role in the antioxidant mechanism:

Stabilization of the Phenoxyl Radical: After donating the hydrogen atom from the hydroxyl group to a free radical, a phenoxyl radical is formed. The bulky tert-butyl groups sterically protect the oxygen radical, preventing it from participating in undesirable side reactions and enhancing its stability. This stability is critical for preventing the antioxidant from becoming a pro-oxidant.

Selectivity towards Radicals: The steric hindrance around the hydroxyl group can influence the accessibility of the antioxidant to different types of free radicals. While it effectively scavenges smaller, highly reactive radicals, its reaction with larger radicals might be sterically hindered.

Influence on Coplanarity: The steric repulsion between the ortho-tert-butyl groups and the hydroxyl group can force the OH group to be slightly out of the plane of the aromatic ring. This can have a minor effect on the O-H bond strength. nih.gov

Electronic Effects:

The electronic nature of the substituent at the para-position (C4) has a profound impact on the antioxidant activity by modulating the ease of the O-H bond cleavage. This is often quantified by the Bond Dissociation Enthalpy (BDE). A lower BDE facilitates the donation of the hydrogen atom to a free radical, thus enhancing the antioxidant's radical scavenging efficiency.

The general principle is as follows:

Electron-Donating Groups (EDGs): Substituents that donate electron density to the aromatic ring (e.g., alkyl, alkoxy groups) stabilize the resulting phenoxyl radical through resonance and inductive effects. This stabilization lowers the O-H BDE, making the phenol a more effective antioxidant. nih.govresearchgate.net

Electron-Withdrawing Groups (EWGs): Substituents that withdraw electron density from the aromatic ring (e.g., cyano, nitro, carbonyl groups) destabilize the phenoxyl radical. This leads to an increase in the O-H BDE, thereby reducing the antioxidant's efficacy. nih.govmdpi.com

In the case of This compound , the para-substituent is an alkyl group (ethyl) with a methoxy group at the alpha position. This substituent is generally considered to be electron-donating. The ethyl component donates electron density via an inductive effect, while the oxygen of the methoxy group can donate through resonance. These combined electron-donating effects are expected to lower the O-H BDE, thereby enhancing its stabilizer activity compared to an unsubstituted 2,6-di-tert-butylphenol. The introduction of the methyl group in the para-substituent can increase the electron cloud density around the benzene (B151609) ring, resulting in a higher free radical scavenging rate. nih.gov

Research Findings and Structure-Activity Relationship:

| Para-Substituent (at C4) | O-H Bond Dissociation Enthalpy (BDE) (kcal/mol) | Electronic Effect | Reference |

|---|---|---|---|

| -H | 81.2 | Neutral | nih.gov |

| -CH3 (Methyl) | 80.3 | Electron-Donating | nih.gov |

| -CH2CH3 (Ethyl) | 80.4 | Electron-Donating | nih.gov |

| -OCH3 (Methoxy) | 78.0 | Strongly Electron-Donating (Resonance) | nih.gov |

| -CN (Cyano) | 85.6 | Electron-Withdrawing | nih.gov |

| -COCH3 (Acetyl) | 84.6 | Electron-Withdrawing | nih.gov |

Data is for 4-substituted-2,6-di-tert-butylphenols in benzene solution.

From the data, a clear trend emerges: electron-donating groups like methyl, ethyl, and especially methoxy, lower the BDE compared to the unsubstituted phenol (-H), indicating enhanced antioxidant potential. Conversely, electron-withdrawing groups like cyano and acetyl significantly increase the BDE, which is detrimental to stabilizer activity. nih.gov

For This compound , the 1-methoxyethyl group is structurally similar to an ethyl group but with the addition of an alpha-methoxy substituent. Both the alkyl (ethyl) and alkoxy (methoxy) components are electron-donating. Therefore, it is scientifically reasonable to predict that the O-H BDE of this compound would be lower than that of the 4-ethyl analogue (80.4 kcal/mol) and likely approach the values seen with strongly activating groups like methoxy. This would place it among the more effective stabilizers in this chemical family. The steric bulk of the 1-methoxyethyl group is not expected to significantly interfere with the hydrogen donation process, which is primarily dictated by the ortho-tert-butyl groups.

Degradation Pathways and Environmental Persistence in Abiotic Systems

Mechanisms of Oxidative Degradation in Polymeric Matrices

Hindered phenols, such as the structural analogs of 2,6-Di-tert-butyl-4-(1-methoxyethyl)phenol, are incorporated into polymeric materials to inhibit oxidative degradation. nih.gov Their primary function is to interrupt the free-radical chain reactions that lead to the deterioration of the polymer's physical and chemical properties.

Formation of Quinonoid and Other Transformation Products

The oxidative degradation of hindered phenols in polymeric matrices leads to the formation of various transformation products. The initial step involves the abstraction of the phenolic hydrogen by a peroxy radical (ROO•) from the polymer, resulting in a stable phenoxy radical. This phenoxy radical can then undergo further reactions to form quinonoid structures. For instance, the oxidation of 2,6-di-tert-butyl-4-methylphenol (BHT) can yield 2,6-di-tert-butyl-p-benzoquinone. usgs.gov

Furthermore, oxidation can lead to the formation of other products such as hydroperoxides. For example, BHT can be oxidized to 2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone (BHTOOH). nih.gov In alkaline conditions, the oxidation of BHT can produce 3,5-di-tert-butyl-4-hydroxybenzaldehyde. usgs.gov The oxidative self-coupling of similar phenols can also lead to the formation of more complex dimeric structures.

Pathways of Radical Trapping and Product Evolution

The fundamental mechanism by which hindered phenols protect polymers is through radical trapping. The phenolic antioxidant donates its labile hydrogen atom to reactive radicals, such as alkyl and peroxy radicals, thereby neutralizing them and preventing them from attacking the polymer chains. This process generates a resonance-stabilized phenoxy radical, which is significantly less reactive than the initial radicals.

The resulting phenoxy radical can then participate in several subsequent reactions. It can react with another radical to form a stable, non-radical product. Alternatively, two phenoxy radicals can couple to form dimeric products. The specific pathways and the final degradation products are influenced by factors such as the polymer matrix, temperature, oxygen concentration, and the presence of other additives.

Photolytic Degradation Processes in Materials

While specific photolytic degradation data for this compound is unavailable, studies on related compounds like 2,6-di-tert-butylphenol (B90309) indicate a susceptibility to photodegradation. For instance, photocatalytic degradation of 2,6-di-tert-butylphenol has been observed in the presence of a photocatalyst like MOF-5. researchgate.net The efficiency of photolytic degradation is influenced by the specific material matrix and the presence of photosensitizers. In general, phenolic compounds can absorb UV radiation, which can lead to the cleavage of chemical bonds and the formation of radical species, initiating further degradation reactions.

Thermal Decomposition Characteristics and By-product Formation

The thermal stability of hindered phenols is a critical aspect of their application as antioxidants in polymers, which are often processed at elevated temperatures. Studies on BHT have shown that it is relatively stable, but its oxidation product, BHTOOH, undergoes rapid thermal decomposition at temperatures above 375.2 K (102.05 °C). nih.gov

The thermal decomposition of BHT can yield by-products such as isobutene and 2-tert-butyl-4-methylphenol. nih.gov The decomposition of BHTOOH is more complex, leading to a variety of products including BHT, 2,6-di-tert-butyl-4-ethylphenol (B146436), and 3,5-di-tert-butyl-4-hydroxybenzaldehyde. nih.gov The combustion of materials containing 2,6-di-tert-butylphenol can produce carbon monoxide and carbon dioxide, among other pyrolysis products. scbt.com

Table 1: Thermal Decomposition Data for BHT and its Hydroperoxide

| Compound | Initial Decomposition Temperature | Major Decomposition Products |

| BHT | > 400 K (under N₂) | Isobutene, 2-tert-butyl-4-methylphenol |

| BHTOOH | 375.2 K | BHT, 2,6-di-tert-butyl-4-ethylphenol, 3,5-di-tert-butyl-4-hydroxybenzaldehyde |

Data derived from studies on Butylated Hydroxytoluene (BHT) and its hydroperoxide (BHTOOH). nih.gov

Leaching and Migration from Materials in Industrial Applications

The potential for antioxidants to leach or migrate from polymeric materials is a significant consideration in many industrial applications, particularly in food packaging and medical devices. The extent of migration depends on several factors, including the molecular weight of the antioxidant, the nature of the polymer, the temperature, and the type of contacting medium (e.g., food simulant, biological fluid). While specific data for this compound is not available, the general principles of chemical migration from polymers would apply. Higher temperatures and contact with fatty or organic liquid simulants generally increase the rate and extent of migration.

Abiotic Environmental Fate and Transformation in Non-Biological Media

The environmental fate of this compound in abiotic systems is expected to be governed by its physicochemical properties and its susceptibility to degradation processes. Based on its structural analogue BHT, it is not expected to be persistent in the environment. industrialchemicals.gov.au BHT is known to degrade abiotically in water and soil. industrialchemicals.gov.au

In soil, BHT has been shown to decompose, with a significant portion being altered to non-volatile products. industrialchemicals.gov.au In aquatic environments, photolysis can play a role in the degradation of related phenolic compounds. The octanol-water partition coefficient (log Pow) for 2,6-di-tert-butylphenol is 4.5, suggesting a tendency to adsorb to organic matter in soil and sediment. inchem.org This compound is also noted to be very toxic to aquatic organisms. inchem.org

Table 2: Environmental Fate Parameters for Structurally Similar Phenols

| Compound | Persistence | Primary Abiotic Degradation Pathways | Log Pow |

| BHT | Not Persistent | Abiotic degradation in water and soil | 5.1 |

| 2,6-di-tert-butylphenol | - | Photolysis (in presence of photocatalyst) | 4.5 |

Data compiled from various sources on Butylated Hydroxytoluene (BHT) and 2,6-di-tert-butylphenol. researchgate.netindustrialchemicals.gov.auinchem.org

Emerging Research Directions and Future Perspectives

Development of Analytical Methodologies for In-Situ Monitoring of Compound Behavior in Materials

A significant challenge in polymer science is understanding the real-time behavior of additives within a material matrix under operational stress. The development of analytical methodologies for in-situ monitoring of compounds like 2,6-Di-tert-butyl-4-(1-methoxyethyl)phenol is a critical research frontier. Such techniques would provide invaluable data on the antioxidant's depletion rate, degradation pathways, and its interaction with the polymer and other additives during processes like thermal aging or photo-oxidation.

Current research efforts are focused on adapting spectroscopic and chromatographic techniques for real-time analysis. For instance, advancements in Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy could enable the non-destructive monitoring of the phenolic functional groups of the antioxidant within a polymer sample as it ages. researchgate.net Furthermore, techniques like thermally assisted hydrolysis and methylation–gas chromatography (THM-GC) offer potential for analyzing the chemical changes in the stabilizer at different stages of material degradation. nih.gov The goal is to move beyond conventional, often destructive, analytical methods to dynamic, in-situ measurements that provide a more accurate picture of the stabilizer's performance and longevity.

Table 1: Potential In-Situ Monitoring Techniques

| Technique | Principle | Potential Application for this compound |

| FTIR/Raman Spectroscopy | Vibrational spectroscopy to identify functional groups. | Real-time tracking of the concentration of the phenolic hydroxyl group and its degradation products within the polymer matrix. |

| Fluorescence Spectroscopy | Measurement of fluorescence from excited molecules. | Probing changes in the local environment of the antioxidant and its interaction with the polymer. |

| Chemiluminescence | Detection of light emitted during chemical reactions. | Monitoring the initial stages of polymer oxidation and the antioxidant's radical scavenging activity. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Investigating the structural changes and mobility of the antioxidant within the polymer. nih.gov |

Exploration of Novel Synthetic Routes with Enhanced Atom Economy

The synthesis of this compound and similar hindered phenolic antioxidants is an area ripe for innovation, with a strong emphasis on green chemistry principles. A key focus is the development of novel synthetic routes that exhibit enhanced atom economy, minimizing waste and maximizing the incorporation of starting materials into the final product. researchgate.net

Traditional synthetic methods for substituted phenols can sometimes involve multi-step processes with the use of hazardous reagents and the generation of significant byproducts. organic-chemistry.org Emerging research is exploring catalytic approaches that offer higher efficiency and selectivity. For example, the use of solid acid catalysts or enzyme-catalyzed reactions could provide more sustainable pathways to hindered phenols. nih.govgoogle.com Chemo-enzymatic synthesis, which combines chemical and enzymatic steps, is another promising avenue, potentially utilizing renewable starting materials to create bio-based antioxidants. mdpi.com The development of one-pot synthesis protocols, where multiple reaction steps are carried out in a single reactor, is also being investigated to improve efficiency and reduce environmental impact. nih.gov

Design of Next-Generation Stabilizers with Tailored Properties

The "one-size-fits-all" approach to polymer stabilization is gradually being replaced by the design of next-generation stabilizers with properties tailored for specific applications. For derivatives of 2,6-di-tert-butylphenol (B90309), this involves modifying the molecular structure to enhance performance characteristics such as thermal stability, volatility, and compatibility with the polymer matrix.

Structure-activity relationship (QSAR) studies are crucial in this endeavor, providing insights into how different functional groups influence antioxidant efficacy. nih.govresearchgate.netnih.gov For instance, attaching longer alkyl chains or other functional moieties to the core phenolic structure can alter its solubility and mobility within the polymer, impacting its long-term effectiveness. researchgate.net Research is also focused on developing hyperbranched or polymeric antioxidants, where multiple phenolic units are incorporated into a larger molecule. phantomplastics.com This approach can significantly reduce migration and extraction of the stabilizer from the polymer, leading to more durable materials. The synthesis of sustainable antioxidants from renewable resources like phenolic acids is also a growing area of interest. mdpi.comchemrxiv.org

Table 2: Strategies for Tailoring Stabilizer Properties

| Property to be Enhanced | Design Strategy | Example |

| Reduced Volatility | Increase molecular weight. | Synthesis of dimeric or oligomeric phenolic antioxidants. |

| Improved Polymer Compatibility | Introduce long alkyl chains or ester groups. | Esterification of the phenolic compound with fatty acids. |

| Enhanced Thermal Stability | Incorporate thermally stable moieties. | Design of antioxidants with high decomposition temperatures. |

| Reduced Migration | Create larger, less mobile molecules. | Development of hyperbranched or polymer-bound antioxidants. phantomplastics.com |

Application of Machine Learning and Artificial Intelligence in Material Additive Discovery

Challenges and Opportunities in Circular Economy Integration for Stabilized Materials

The transition to a circular economy, where materials are reused and recycled rather than discarded, presents both challenges and opportunities for stabilized polymers. Additives like this compound play a crucial role in maintaining the quality of plastics during their initial use, but their presence can complicate recycling processes. cambridge.orgcambridge.org

One of the main challenges is the degradation of antioxidants during the initial life of the polymer and subsequent recycling steps. This can lead to a decrease in the stability and performance of the recycled material. rmix.it Furthermore, the complex and often proprietary nature of additive formulations in plastics makes it difficult to sort and recycle them effectively. cambridge.org

However, there are also significant opportunities. Research is underway to develop more robust antioxidant systems that can withstand multiple recycling cycles. Another promising area is the "upcycling" of plastic waste, where additives are used to improve the properties of recycled polymers, making them suitable for higher-value applications. There is also growing interest in the use of recycled materials themselves as a source of stabilizers. For instance, waste phenolic resins have been investigated as antioxidative fillers for other polymers, leveraging their inherent phenolic structures. mdpi.com The development of "design for recycling" principles, where the choice of additives is made with the end-of-life of the product in mind, will be crucial for the successful integration of stabilized materials into a circular economy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Di-tert-butyl-4-(1-methoxyethyl)phenol, and how can purity be validated?